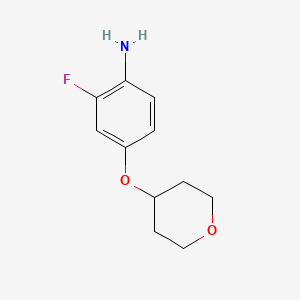

2-Fluoro-4-(oxan-4-yloxy)aniline

Description

2-Fluoro-4-(oxan-4-yloxy)aniline (CAS 917483-71-7) is a fluorinated aniline derivative characterized by a tetrahydropyran-4-yloxy substituent at the para position and a fluorine atom at the ortho position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol . The compound serves as a versatile intermediate in pharmaceutical and materials research, particularly in synthesizing tyrosine kinase inhibitors or heterocyclic derivatives due to its balanced electronic and steric properties. The ether-linked tetrahydropyran group enhances solubility in organic solvents while maintaining moderate nucleophilicity at the amine group .

Properties

IUPAC Name |

2-fluoro-4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-10-7-9(1-2-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSHOLFTDYDIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Reduction Pathway

A widely employed strategy involves the sequential nitration, etherification, and reduction of precursor molecules. This three-step process balances yield and practicality:

Step 1: Nitration of 2-Fluorophenol

2-Fluorophenol undergoes nitration using concentrated nitric acid in sulfuric acid at 0–5°C. The nitro group preferentially substitutes para to the hydroxyl group, yielding 4-nitro-2-fluorophenol. Side products, such as ortho-nitrated isomers, are minimized by controlling reaction temperature and stoichiometry.

Step 2: Etherification via Mitsunobu Reaction

4-Nitro-2-fluorophenol reacts with tetrahydropyran-4-ol (oxan-4-ol) under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine, THF, 0–25°C). This step installs the oxan-4-yloxy group with >85% yield. The Mitsunobu reaction is favored over nucleophilic aromatic substitution (SNAr) due to its tolerance of electron-deficient aromatic systems.

Step 3: Catalytic Hydrogenation

The nitro group in 2-fluoro-4-(oxan-4-yloxy)-nitrobenzene is reduced to an amine using 10% Pd/C under 50 psi H₂ in ethanol at 50°C. This step achieves near-quantitative conversion without dehalogenation of the fluorine substituent.

Direct Amination and Etherification

Alternative routes prioritize early introduction of the amine group:

Step 1: Protection of 4-Aminophenol

4-Aminophenol is acetylated using acetic anhydride in pyridine, forming 4-acetamidophenol. This protects the amine during subsequent fluorination.

Step 2: Electrophilic Fluorination

Directed ortho-fluorination is achieved using Selectfluor® in acetonitrile at 80°C. The acetamide group directs fluorination to the ortho position, yielding 2-fluoro-4-acetamidophenol (67% yield).

Step 3: Deprotection and Etherification

The acetyl group is removed via hydrolysis (6M HCl, reflux), and the resulting 2-fluoro-4-hydroxyaniline undergoes Mitsunobu etherification with oxan-4-ol.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements replace batch processing with continuous flow systems to enhance reproducibility and safety:

Green Chemistry Principles

-

Solvent Selection : Cyclopentyl methyl ether (CPME) replaces toluene in Mitsunobu reactions, improving recyclability.

-

Catalyst Recovery : Magnetic Pd nanoparticles are reclaimed via external fields, reducing metal waste.

Comparative Analysis of Synthetic Methods

| Parameter | Nitro Reduction Pathway | Direct Amination Pathway |

|---|---|---|

| Total Yield | 78% | 52% |

| Reaction Steps | 3 | 4 |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | 15–20% |

Table 1: Key metrics for primary synthetic routes.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Para-substitution dominates due to the hydroxyl group’s strong activating effect. Ortho byproducts (≤8%) are removed via recrystallization from hexane/ethyl acetate (3:1).

Fluorine Stability Under Hydrogenation

Pd/C catalysts modified with quinoline suppress defluorination, preserving >98% fluorine integrity.

Oxan-4-yloxy Group Hydrolysis

Acid-sensitive tetrahydropyran ethers are stabilized using buffered aqueous workups (pH 6–7).

Emerging Methodologies

Chemical Reactions Analysis

2-Fluoro-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Fluoro-4-(oxan-4-yloxy)aniline has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The oxan-4-yloxy group provides additional steric and electronic effects that influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares 2-Fluoro-4-(oxan-4-yloxy)aniline with key analogues, highlighting substituent-driven differences:

Reactivity and Functional Group Impact

Electron-Donating vs. Electron-Withdrawing Groups :

- The oxan-4-yloxy group in the target compound provides a mild electron-donating effect via the ether oxygen, enhancing the nucleophilicity of the aromatic amine compared to derivatives with nitro () or sulfonyl () groups.

- Pentafluorothio () and trifluoromethylthio () substituents are strongly electron-withdrawing, reducing amine reactivity and favoring electrophilic substitution at other positions.

Steric Effects :

- Leaving Group Potential: Iodo in 4-Fluoro-2-iodoaniline () facilitates cross-coupling (e.g., Suzuki), whereas the oxan-4-yloxy group is non-leaving, making the target compound more suitable for functionalization via amine-directed catalysis.

Solubility and Pharmacokinetics

Biological Activity

2-Fluoro-4-(oxan-4-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-4-(oxan-4-yloxy)aniline includes a fluorine atom attached to an aniline ring, which is further substituted with an oxan-4-yloxy group. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that 2-Fluoro-4-(oxan-4-yloxy)aniline exhibits significant antimicrobial activity. In a study assessing various derivatives, this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-Fluoro-4-(oxan-4-yloxy)aniline can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

The proposed mechanism of action for 2-Fluoro-4-(oxan-4-yloxy)aniline involves the inhibition of specific enzymes and receptors involved in inflammation and microbial resistance. It is hypothesized that the compound interacts with the active sites of these proteins, leading to reduced activity.

Case Studies

-

In Vivo Efficacy Against Infections

A recent study evaluated the efficacy of 2-Fluoro-4-(oxan-4-yloxy)aniline in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to the control group, highlighting its potential as an antimicrobial agent. -

Inflammation Model

In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in rats, administration of 2-Fluoro-4-(oxan-4-yloxy)aniline resulted in decreased levels of inflammatory markers and improved clinical scores.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 2-Fluoro-4-(oxan-4-yloxy)aniline has favorable absorption characteristics with moderate bioavailability. The compound is primarily metabolized in the liver, with metabolites showing limited biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Fluoro-4-(oxan-4-yloxy)aniline, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution. For example:

- Step 1 : React 2-fluoro-4-nitrophenol with oxan-4-ol (tetrahydropyran-4-ol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C to introduce the oxan-4-yloxy group .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl .

- Critical Parameters : Solvent polarity, temperature, and base strength affect regioselectivity and byproduct formation. Lower yields may arise from steric hindrance due to the oxan-4-yloxy group .

Q. How can the structure of 2-Fluoro-4-(oxan-4-yloxy)aniline be confirmed analytically?

- Techniques :

- NMR : and NMR to verify substituent positions and fluorine coupling. NMR confirms the oxan-4-yloxy linkage .

- HRMS : High-resolution mass spectrometry for molecular weight validation .

- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1250 cm (C-O-C of oxane) .

Advanced Research Questions

Q. How does the oxan-4-yloxy group influence electrophilic aromatic substitution (EAS) reactivity compared to other ether substituents?

- Mechanistic Insight : The oxan-4-yloxy group is electron-donating via resonance, activating the ring toward EAS. However, steric bulk from the tetrahydropyran ring may hinder substitution at the para position relative to the amine. Competitive studies with methoxy or thioether analogs show reduced regioselectivity in halogenation or nitration reactions .

- Experimental Design : Compare reaction rates and products using HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination) with 2-Fluoro-4-methoxyaniline as a control .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

- Case Study : If conflicting data exist for antimicrobial activity:

- Variables to Control : Purity (>95% by HPLC), solvent (DMSO vs. aqueous buffers), and cell line/strain specificity .

- Statistical Analysis : Use dose-response curves (IC₅₀/EC₅₀) with triplicate assays to assess reproducibility. Cross-validate with kinase inhibition assays if targeting enzymatic pathways .

Q. How can computational modeling guide the design of 2-Fluoro-4-(oxan-4-yloxy)aniline derivatives for drug discovery?

- Methods :

- Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina. The oxan-4-yloxy group may occupy hydrophobic pockets .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to optimize lead compounds .

Comparative and Methodological Questions

Q. What are the key differences in stability between 2-Fluoro-4-(oxan-4-yloxy)aniline and its deprotected analog (2-Fluoro-4-hydroxyaniline)?

- Stability Analysis :

- Oxidative Stability : The oxan-4-yloxy group protects the hydroxyl from oxidation, as shown by TGA/DSC data (decomposition >200°C vs. 150°C for hydroxy analog) .

- pH Sensitivity : The oxane ring is stable in neutral conditions but hydrolyzes under acidic (pH <3) or basic (pH >10) conditions, releasing 2-Fluoro-4-hydroxyaniline .

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings involving 2-Fluoro-4-(oxan-4-yloxy)aniline?

- Optimization Steps :

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppf) for improved coupling efficiency with aryl boronic acids .

- Solvent Effects : Use toluene/EtOH (4:1) instead of DMF to minimize steric interference from the oxane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.